molecular formula C19H24N7O12P B10777296 Uridylyl-2'-5'-phospho-adenosine

Uridylyl-2'-5'-phospho-adenosine

Cat. No.: B10777296
M. Wt: 573.4 g/mol
InChI Key: QARCCHXXGAIRFS-KPKSGTNCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridylyl-2’-5’-Phospho-Adenosine typically involves the coupling of uridine and adenosine monophosphate through a phosphodiester bond. The reaction conditions often require the presence of activating agents such as carbodiimides or phosphoramidites to facilitate the formation of the phosphodiester linkage .

Industrial Production Methods

Industrial production of Uridylyl-2’-5’-Phospho-Adenosine may involve large-scale enzymatic synthesis using ribonuclease enzymes to catalyze the formation of the phosphodiester bond. This method ensures high specificity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Uridylyl-2’-5’-Phospho-Adenosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Uridylyl-2’-5’-Phospho-Adenosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Uridylyl-2’-5’-Phospho-Adenosine involves its interaction with ribonuclease enzymes, which recognize and cleave the phosphodiester bond. This interaction is facilitated by specific binding sites on the enzyme that accommodate the nucleotide structure, leading to the hydrolysis of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridylyl-2’-5’-Phospho-Adenosine is unique due to its specific purine-pyrimidine linkage, which provides distinct biochemical properties and interactions compared to other nucleotides. This uniqueness makes it a valuable tool in studying nucleotide interactions and enzymatic processes .

Properties

Molecular Formula

C19H24N7O12P

Molecular Weight

573.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

InChI

InChI=1S/C19H24N7O12P/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32)/t7-,8-,11-,12-,13-,14-,17-,18-/m1/s1

InChI Key

QARCCHXXGAIRFS-KPKSGTNCSA-N

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O

Origin of Product

United States

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